Piperazine-1-carboximidamide hydrochloride
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Overview
Description
Piperazine-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C5H13ClN4. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine-1-carboximidamide hydrochloride typically involves the reaction of piperazine with cyanamide in the presence of hydrochloric acid. This reaction forms the carboximidamide group attached to the piperazine ring. The reaction conditions usually include a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using techniques such as crystallization or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Piperazine-1-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives.
Scientific Research Applications
Piperazine-1-carboximidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of piperazine-1-carboximidamide hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or proteins, affecting their activity and function. The compound may also interact with cellular pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
Piperazine: The parent compound of piperazine-1-carboximidamide hydrochloride, used in various pharmaceutical applications.
Pyrazinamide: A similar compound used as an antitubercular agent.
Cariprazine: An antipsychotic agent that is a piperazine derivative.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to interact with different molecular targets compared to other piperazine derivatives. Its unique properties make it valuable in various scientific research applications.
Properties
Molecular Formula |
C5H13ClN4 |
---|---|
Molecular Weight |
164.64 g/mol |
IUPAC Name |
piperazine-1-carboximidamide;hydrochloride |
InChI |
InChI=1S/C5H12N4.ClH/c6-5(7)9-3-1-8-2-4-9;/h8H,1-4H2,(H3,6,7);1H |
InChI Key |
ISECUSXZBWQZAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=N)N.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.